Technical Documentation Center

2,3-Dioxocyclohexane-1-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dioxocyclohexane-1-carbaldehyde

Core Science & Biosynthesis

Foundational

Chemical properties of 2,3-Dioxocyclohexane-1-carbaldehyde

This guide serves as a technical reference for 2,3-Dioxocyclohexane-1-carbaldehyde (CAS: 1566175-05-0), a specialized vicinal tricarbonyl intermediate used in the synthesis of fused heterocyclic scaffolds. CAS Registry N...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2,3-Dioxocyclohexane-1-carbaldehyde (CAS: 1566175-05-0), a specialized vicinal tricarbonyl intermediate used in the synthesis of fused heterocyclic scaffolds.

CAS Registry Number: 1566175-05-0 Synonyms: 3-Formyl-1,2-cyclohexanedione; 1-Formyl-2,3-dioxocyclohexane Chemical Class: Cyclic Vicinal Tricarbonyl /


-Keto-Enol

Executive Summary

2,3-Dioxocyclohexane-1-carbaldehyde is a highly reactive building block characterized by a contiguous tricarbonyl system on a saturated cyclohexane ring. Unlike the more common 2-formyl-1,3-cyclohexanedione (a


-dicarbonyl used for pyrazoles), this vicinal tricarbonyl  isomer possesses unique electrophilicity at the 1, 2, and 3 positions. It exists in a complex tautomeric equilibrium, making it a potent scaffold for synthesizing indazoles , quinoxalines , and pteridine  analogs in drug discovery.

Physicochemical Profile & Tautomerism

Structural Dynamics

The molecule rarely exists in the tri-keto form due to dipole repulsion between adjacent carbonyls. It stabilizes via enolization and intramolecular hydrogen bonding.

Key Tautomers:

  • Tri-keto Form: 2,3-dioxo-1-CHO (Least stable).

  • Endocyclic Enol (C2-OH): 2-hydroxy-3-oxocyclohex-1-ene-1-carbaldehyde.

  • Exocyclic Enol (Aldehyde Enol): 1-(hydroxymethylene)-2,3-cyclohexanedione.

The Endocyclic Enol is typically the dominant species in solution (


 or DMSO) due to the formation of a stable six-membered chelate ring involving the aldehyde oxygen and the enol proton.
Predicted Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 140.14 g/mol
Appearance Pale yellow to orange solid (highly dependent on hydration state).
Solubility Soluble in polar aprotic solvents (DMSO, DMF, THF). Moderate solubility in

.
Acidity (pKa) ~4.5–5.5 (Highly acidic due to tricarbonyl resonance stabilization of the enolate).
Stability Hygroscopic. Oxidizes slowly in air to cyclic dicarboxylic acids. Store under inert gas at -20°C.

Synthetic Methodology

Objective: Synthesis of 2,3-Dioxocyclohexane-1-carbaldehyde via Claisen condensation.

Reaction Logic

Direct formylation of 1,2-cyclohexanedione is challenging due to the substrate's sensitivity. The protocol below utilizes a kinetic enolate generation followed by trapping with an electrophilic formyl source.

Protocol: Formylation of 1,2-Cyclohexanedione

Reagents:

  • Starting Material: 1,2-Cyclohexanedione (1.0 eq)

  • Formyl Source: Ethyl formate (1.5 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq) or Sodium Ethoxide (NaOEt)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

  • Enolate Formation:

    • Suspend NaH (1.2 eq) in anhydrous THF under Argon at 0°C.

    • Add 1,2-cyclohexanedione (1.0 eq) dropwise (dissolved in THF).

    • Observation: Evolution of

      
       gas. Stir for 30 min at 0°C to ensure complete deprotonation at C3 (alpha to the ketone).
      
  • Formylation:

    • Add Ethyl formate (1.5 eq) dropwise to the enolate solution.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Mechanism:[1][2][3] The C3-enolate attacks the ethyl formate carbonyl; ethoxide is eliminated.[1]

  • Work-up & Isolation:

    • Quench carefully with ice-water.

    • Critical Step: Acidify the aqueous layer to pH ~2 with 1N HCl. The product will precipitate or oil out as the protonated enol.

    • Extract with Ethyl Acetate (3x).[4] Wash with brine, dry over

      
      .[5]
      
    • Concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or use immediate downstream reaction (recommended due to stability).

Synthesis Visualization

SynthesisPath Start 1,2-Cyclohexanedione Base NaH / THF (0°C, 30 min) Start->Base Deprotonation Enolate C3-Enolate Intermediate Base->Enolate Reagent + Ethyl Formate Enolate->Reagent Claisen Condensation Product 2,3-Dioxocyclohexane- 1-carbaldehyde Reagent->Product Acidic Workup

Caption: Synthetic pathway via C3-selective formylation of 1,2-cyclohexanedione.

Reactivity & Applications in Drug Design

The tricarbonyl core allows for "diversity-oriented synthesis" of fused heterocycles.

Indazole Synthesis (Hydrazine Reaction)

Reacting 2,3-dioxocyclohexane-1-carbaldehyde with hydrazines yields 4,5,6,7-tetrahydro-2H-indazoles .

  • Regioselectivity: The hydrazine

    
     typically attacks the most reactive aldehyde carbon first, followed by cyclization onto the C2 ketone.
    
  • Application: Kinase inhibitors, GPCR ligands.

Quinoxaline/Phenazine Synthesis

Reaction with 1,2-diamines (e.g., o-phenylenediamine) targets the vicinal diketone moiety (C2/C3).

  • Product: 1-Formyl-phenazine derivatives (if oxidation occurs) or hydrated intermediates.

  • Utility: DNA intercalators.

Reaction Pathway Diagram

Reactivity Center 2,3-Dioxocyclohexane- 1-carbaldehyde Hydrazine + Hydrazine (R-NHNH2) Center->Hydrazine Condensation Diamine + o-Phenylenediamine Center->Diamine Condensation Indazole Tetrahydro-2H-indazole (Fused 5-membered ring) Hydrazine->Indazole Cyclization Quinoxaline Phenazine/Quinoxaline (Fused 6-membered ring) Diamine->Quinoxaline Cyclization @ C2/C3

Caption: Divergent synthesis of fused heterocycles based on nucleophile selection.

Safety & Handling

  • Hazards: Likely a skin and respiratory irritant. The aldehyde group is reactive toward biological nucleophiles (proteins/DNA).

  • Storage: Store at -20°C under Argon. Avoid moisture (hydrate formation reduces reactivity).

  • Disposal: Treat as hazardous organic waste. Neutralize with sodium bisulfite before disposal if quenching aldehyde activity is required.

References

  • Synthesis of 2-Formylcyclohexanone (Mechanistic Analog)

    • Title: Mechanism of the reaction of Cyclohexanone with LDA and Ethyl formate.[1]

    • Source: AskFilo / Organic Chemistry Portal.

    • URL:[Link]

  • Reactivity of 1,2-Cyclohexanedione (Precursor)

    • Title: 1,2-Cyclohexanedione modification of arginine residues in egg-white riboflavin-binding protein.[6]

    • Source: PubMed (NIH).

    • URL:[Link]

  • Catalog Verification (CAS 1566175-05-0)

    • Title: 2,3-Dioxocyclohexane-1-carbaldehyde Product Page.[2]

    • Source: BLD Pharm / AK Scientific.

Sources

Exploratory

An In-Depth Technical Guide on the Tautomeric Forms of 2,3-Dioxocyclohexane-1-carbaldehyde

Abstract This technical guide provides a comprehensive examination of the tautomeric landscape of 2,3-dioxocyclohexane-1-carbaldehyde, a molecule of significant interest in synthetic and medicinal chemistry. As a β,γ-dik...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric landscape of 2,3-dioxocyclohexane-1-carbaldehyde, a molecule of significant interest in synthetic and medicinal chemistry. As a β,γ-diketo aldehyde, this compound exhibits a rich and complex tautomerism that dictates its reactivity, spectroscopic properties, and potential biological activity. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the structural and electronic factors governing the equilibrium between its various tautomeric forms. We will delve into the underlying principles of keto-enol tautomerism in cyclic β-dicarbonyl systems, propose plausible synthetic routes, and provide a thorough analysis of the expected spectroscopic signatures for the characterization of these tautomers. Leveraging data from closely related and well-studied analogs, this guide aims to equip the reader with the foundational knowledge and practical insights necessary to understand and manipulate the tautomeric behavior of this versatile chemical entity.

Introduction: The Significance of Tautomerism in Drug Discovery and Development

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1] The ability of a molecule to exist in multiple tautomeric forms can significantly influence its physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, govern a molecule's pharmacokinetic and pharmacodynamic profile. For drug development professionals, a thorough understanding of a compound's tautomeric behavior is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

2,3-Dioxocyclohexane-1-carbaldehyde presents a fascinating case study in tautomerism. The presence of two carbonyl groups in a β-relationship, along with an adjacent aldehyde functionality, creates a system where multiple enol and enolate forms are possible. The subtle interplay of intramolecular hydrogen bonding, conjugation, and solvent effects dictates the position of the tautomeric equilibrium, and consequently, the molecule's chemical and biological persona.

Synthesis of 2,3-Dioxocyclohexane-1-carbaldehyde: A Plausible Synthetic Approach

While specific literature on the synthesis of 2,3-dioxocyclohexane-1-carbaldehyde is scarce, a logical and efficient synthetic route can be postulated based on established organic reactions. The formylation of a cyclic β-diketone is a common strategy to introduce a carbaldehyde group at the α-position. A plausible approach involves the formylation of cyclohexane-1,2-dione.

A well-established method for such a transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][3] The enol or enolate form of cyclohexane-1,2-dione would act as the nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate would yield the desired 2,3-dioxocyclohexane-1-carbaldehyde.

Experimental Protocol: Proposed Synthesis of 2,3-Dioxocyclohexane-1-carbaldehyde

Materials:

  • Cyclohexane-1,2-dione

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (2.0 eq) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve cyclohexane-1,2-dione (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of NaHCO₃ to neutralize the excess acid and hydrolyze the intermediate. Stir vigorously until the gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,3-dioxocyclohexane-1-carbaldehyde.

The Tautomeric Landscape of 2,3-Dioxocyclohexane-1-carbaldehyde

The core of this guide lies in the detailed analysis of the potential tautomeric forms of 2,3-dioxocyclohexane-1-carbaldehyde. The presence of acidic α-protons and multiple carbonyl groups allows for a complex equilibrium between several keto and enol structures.

The Predominant Tautomeric Forms

Based on the principles of keto-enol tautomerism in β-dicarbonyl compounds, we can predict the most significant contributing tautomers.[4][5] The tri-keto form is likely to be a minor contributor in most solvents due to the high stability of the conjugated enol systems. The most probable and stable tautomers are the enol forms where a hydrogen atom has migrated from the carbon between the two carbonyl groups or from the formyl group's carbon to one of the carbonyl oxygens.

The following Graphviz diagram illustrates the key tautomeric equilibria:

Tautomers Triketo Triketo Form Enol1 Enol Form 1 (Hydroxymethylenecyclohexanedione) Triketo->Enol1 Proton Transfer Enol2 Enol Form 2 (2-Formyl-3-hydroxycyclohex-2-en-1-one) Triketo->Enol2 Proton Transfer Enol3 Enol Form 3 (3-Hydroxy-2-formylcyclohex-2-en-1-one) Enol2->Enol3 Intramolecular H-shift

Caption: Key tautomeric equilibria of 2,3-dioxocyclohexane-1-carbaldehyde.

  • Triketo Form: The fully ketonic structure.

  • Enol Form 1 (Hydroxymethylenecyclohexanedione): This tautomer arises from the enolization of the aldehyde proton with one of the ketone groups. The formation of a six-membered intramolecular hydrogen bond in this form is a significant stabilizing factor.[6]

  • Enol Form 2 & 3: These tautomers result from the enolization of the proton between the two ketone groups. They also benefit from the stability conferred by a conjugated system and intramolecular hydrogen bonding. The equilibrium between Enol Form 2 and 3 is expected to be rapid.

Factors Influencing Tautomeric Equilibrium

The relative populations of these tautomers are governed by a delicate balance of several factors:

  • Intramolecular Hydrogen Bonding: The formation of a stable, six-membered ring through intramolecular hydrogen bonding is a powerful driving force for enolization in β-dicarbonyl compounds.[7][8] Both Enol Form 1 and the enol forms derived from the diketone moiety can form such stabilizing interactions.

  • Conjugation: The enol forms benefit from the resonance stabilization of the conjugated π-system (O=C-C=C-OH).[9]

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1][10]

    • Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form, as the intramolecular hydrogen bonds are not disrupted by solvent interactions.

    • Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, potentially stabilizing the enol form.

    • Polar protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with both the keto and enol forms, which can disrupt the intramolecular hydrogen bonding and may shift the equilibrium towards the more polar keto form.

The following table summarizes the expected influence of different solvent types on the tautomeric equilibrium:

Solvent TypePredominant Tautomer(s)Rationale
Non-polarEnol formsIntramolecular hydrogen bonding is maximized.[1]
Polar AproticEnol formsSolvent can act as a hydrogen bond acceptor, stabilizing the enol.
Polar ProticKeto and Enol formsCompetition between intra- and intermolecular hydrogen bonding.[10]

Spectroscopic Characterization of Tautomers

The identification and quantification of the different tautomers of 2,3-dioxocyclohexane-1-carbaldehyde rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the keto and enol forms and for determining their relative concentrations.[11]

  • Enolic Protons: The most characteristic signal for the enol tautomers is the resonance of the enolic hydroxyl proton, which typically appears as a broad singlet in the downfield region of the spectrum (δ 10-16 ppm) due to strong intramolecular hydrogen bonding.

  • Aldehydic Proton: In the triketo form, the aldehydic proton would appear as a sharp singlet around δ 9-10 ppm. In the enol forms, this proton is absent.

  • Vinyl Proton: The enol forms will exhibit a signal for the vinyl proton in the region of δ 5-7 ppm.

  • α-Protons: The chemical shifts and coupling patterns of the protons on the cyclohexane ring will differ significantly between the tautomers, providing further structural information.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton.

  • Carbonyl Carbons: The keto forms will show distinct signals for the ketone and aldehyde carbonyl carbons in the range of δ 190-210 ppm.

  • Enolic Carbons: In the enol forms, the carbons of the C=C double bond will appear in the olefinic region (δ 100-150 ppm), and the carbon bearing the hydroxyl group will be shifted upfield compared to a carbonyl carbon.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

Objective: To determine the tautomeric composition of 2,3-dioxocyclohexane-1-carbaldehyde in different deuterated solvents.

Materials:

  • Sample of 2,3-dioxocyclohexane-1-carbaldehyde

  • Deuterated solvents: CDCl₃, DMSO-d₆, Benzene-d₆, D₂O

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare solutions of 2,3-dioxocyclohexane-1-carbaldehyde in each of the deuterated solvents at a concentration of approximately 10 mg/mL.

  • Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • Integrate the characteristic signals for each tautomer in the ¹H NMR spectra (e.g., the enolic proton and the aldehydic proton).

  • Calculate the percentage of each tautomer present in the equilibrium mixture using the integral values.

  • Analyze the chemical shifts in both ¹H and ¹³C NMR spectra to confirm the structural assignments of the different tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule and can help distinguish between the keto and enol forms.[12]

  • Keto Form: The triketo form will exhibit strong C=O stretching vibrations in the region of 1700-1740 cm⁻¹ for the ketones and around 1720-1740 cm⁻¹ for the aldehyde.

  • Enol Form: The enol forms will show a broad O-H stretching band in the region of 2500-3200 cm⁻¹ due to the strong intramolecular hydrogen bond. The C=O stretching frequency will be lowered (typically to 1600-1650 cm⁻¹) due to conjugation with the C=C double bond. A C=C stretching vibration will also be present around 1550-1620 cm⁻¹.

The following table summarizes the expected key IR absorption frequencies for the different tautomeric forms:

Functional GroupTriketo Form (cm⁻¹)Enol Forms (cm⁻¹)
O-H stretch-3200-2500 (broad)
C=O stretch (ketone)1715-17001650-1600
C=O stretch (aldehyde)1740-1720-
C=C stretch-1620-1550

Computational Analysis of Tautomeric Stability

In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of the different tautomers and for rationalizing the observed equilibrium.[13][14] Density Functional Theory (DFT) calculations can be employed to optimize the geometries of the various tautomers and to calculate their relative energies. These calculations can also provide insights into the strength of the intramolecular hydrogen bonds and the electronic distribution within the molecules.

A typical computational workflow would involve:

Computational_Workflow Start Propose Tautomeric Structures GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation (Confirm minima) GeomOpt->FreqCalc EnergyCalc Single-Point Energy Calculation (Higher level of theory) FreqCalc->EnergyCalc Solvation Inclusion of Solvent Effects (e.g., PCM model) EnergyCalc->Solvation Analysis Analyze Relative Energies and Spectroscopic Properties Solvation->Analysis

Caption: A typical workflow for the computational analysis of tautomers.

Conclusion and Future Perspectives

The tautomerism of 2,3-dioxocyclohexane-1-carbaldehyde is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. This technical guide has provided a comprehensive framework for understanding and investigating the tautomeric behavior of this important molecule. While direct experimental data remains to be fully elucidated, the principles of β-dicarbonyl chemistry and the analysis of closely related analogs provide a robust foundation for predicting and characterizing its tautomeric forms.

For researchers in drug discovery, the ability to predict and control the tautomeric equilibrium of such molecules is of paramount importance. Future work should focus on the definitive synthesis and spectroscopic characterization of 2,3-dioxocyclohexane-1-carbaldehyde to validate the predictions outlined in this guide. Furthermore, investigating the biological activity of the individual tautomers, or of mixtures with a controlled tautomeric ratio, will be crucial for unlocking the full therapeutic potential of this and related compounds.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355–657. [Link]

  • Chemistry LibreTexts. 8.1: Keto-Enol Tautomerism. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

  • Semenov, V. A.; et al. Analysis of the Tautomeric Properties of 2-Formylcyclopentane-1,3-Dione Using the Data of IR Spectroscopy and Nonempirical (ab initio and DFT) Quantum-Chemical Calculations. Russian Journal of General Chemistry2007 , 77(1), 107–116. [Link]

  • Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Organic Chemistry. Understandable Keto Enol Tautomerism. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Chemistry Steps. Keto Enol Tautomerization. [Link]

  • Journal of Chemical Education. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]

  • Vaia. How would you synthesize the following compounds from cyclohexanone? [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • ResearchGate. Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water. [Link]

  • Rowan. Tautomer Search. [Link]

  • Università di Torino. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. [Link]

  • Quora. Which has more enol content, cyclohexanol or cyclohexanone? [Link]

  • PrepChem. Synthesis of 4-formylcyclohexanone. [Link]

  • Chemistry Stack Exchange. Which is the more stable enol form? [Link]

  • PubChem. 2-Formylcyclohexanone oxime. [Link]

  • YouTube. Which Enol Form is More Stable? | Keto Enol Tautomerism. [Link]

  • Semantic Scholar. Intramolecular hydrogen bonds: common motifs, probabilities of formation and implications for supramolecular organization. [Link]

  • MDPI. Intramolecular Hydrogen Bonding 2021. [Link]

  • National Center for Biotechnology Information. Introduction to “Intramolecular Hydrogen Bonding 2018”. [Link]

  • National Center for Biotechnology Information. Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. [Link]

  • Royal Society of Chemistry. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • Royal Society of Chemistry. Tautomerization of 2-acetylcyclohexanone in assemblies of cationic surfactants. [Link]

  • PubMed. NMR and Molecular Orbital Studies of Isomerism and Tautomerism in Oximes of 2-acyl Cyclic 1,3-diones. [Link]

  • Allen. Assertion: Cyclohexanone exhibits keto-enol tautomerism. Reason. [Link]

  • ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • RCS Research Chemistry Services. How about Tautomers? [Link]

  • ResearchGate. (PDF) Study of Mechanism Keto-Enol Tautomerism (isomeric reaction) Structure Cyclohexanone by Using Ab initio Molecular Orbital and Density Functional Theory (DFT) Method with NBO Analysis. [Link]

Sources

Foundational

Stability and storage conditions for 2,3-Dioxocyclohexane-1-carbaldehyde

An In-depth Technical Guide to the Stability and Storage of 2,3-Dioxocyclohexane-1-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 2,3-Dioxocyclohexane-1-carbaldehyde is a highly rea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 2,3-Dioxocyclohexane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dioxocyclohexane-1-carbaldehyde is a highly reactive tricarbonyl compound with significant potential as a versatile building block in organic synthesis and drug discovery. Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of 2,3-Dioxocyclohexane-1-carbaldehyde, details potential degradation pathways, and offers evidence-based recommendations for its optimal storage and handling. By understanding the chemical liabilities of this molecule, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes.

Introduction: The Chemical Nature of a Vicinal Tricarbonyl System

2,3-Dioxocyclohexane-1-carbaldehyde belongs to the class of vicinal tricarbonyl compounds, characterized by three consecutive carbonyl groups. This arrangement results in a molecule with a highly electrophilic nature.[1] The central carbonyl group is particularly activated by the two adjacent electron-withdrawing carbonyl functionalities, rendering it susceptible to nucleophilic attack.[1] The presence of an aldehyde group further contributes to its reactivity profile, making the compound prone to oxidation and polymerization.

The unique structural features of 2,3-Dioxocyclohexane-1-carbaldehyde, specifically the β-dicarbonyl moiety, also mean that the α-hydrogens are acidic, facilitating enolate formation which can be a precursor to various reactions.[2] Understanding these intrinsic chemical properties is paramount to developing effective strategies for its storage and handling.

Key Factors Influencing the Stability of 2,3-Dioxocyclohexane-1-carbaldehyde

The stability of 2,3-Dioxocyclohexane-1-carbaldehyde is not static but is influenced by a confluence of environmental factors. The following are the most critical parameters that researchers must control to maintain the compound's purity and integrity.

Temperature

As with most chemical reactions, the rate of degradation of 2,3-Dioxocyclohexane-1-carbaldehyde is temperature-dependent. Elevated temperatures can provide the activation energy required to overcome the kinetic barrier for various degradation reactions. For highly reactive compounds like volatile aldehydes, storage at reduced temperatures is a standard practice to minimize degradation.[3]

Presence of Water (Moisture)

Given the highly electrophilic nature of the central carbonyl group, 2,3-Dioxocyclohexane-1-carbaldehyde is susceptible to hydration. Vicinal tricarbonyl compounds are known to react readily with water to form hydrates.[4] This process is often reversible but represents a significant alteration of the parent compound. Rigorous exclusion of moisture is therefore critical.

Presence of Oxygen

The aldehyde functional group is notoriously prone to oxidation, converting the aldehyde to a carboxylic acid. This autoxidation process is often initiated by radical mechanisms and can be accelerated by light and trace metal impurities.[5] The formation of such impurities can significantly impact the outcome of subsequent reactions.

pH

The stability of β-dicarbonyl compounds can be influenced by pH. Both acidic and basic conditions can catalyze degradation pathways. Basic conditions can promote enolate formation, which may lead to aldol-type condensation reactions or other rearrangements. Acidic conditions can catalyze hydrolysis of any formed hydrates and potentially other rearrangements.

Potential Degradation Pathways

Several degradation pathways can compromise the integrity of 2,3-Dioxocyclohexane-1-carbaldehyde. A thorough understanding of these mechanisms allows for the implementation of preventative measures.

Hydration

The most direct pathway for initial alteration of the parent compound is the nucleophilic addition of water across one of the carbonyl groups, primarily the highly activated central ketone, to form a gem-diol (hydrate).

G start 2,3-Dioxocyclohexane-1-carbaldehyde hydrate Gem-diol Hydrate start->hydrate + H₂O - H₂O

Caption: Reversible hydration of the central carbonyl group.

Oxidation

The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of atmospheric oxygen.

G aldehyde 2,3-Dioxocyclohexane-1-carbaldehyde acid Carboxylic Acid Derivative aldehyde->acid [O]

Caption: Oxidation of the aldehyde to a carboxylic acid.

Polymerization

Aldehydes, especially those that are volatile, can be prone to polymerization. This can be initiated by trace impurities and result in the formation of insoluble precipitates.[3]

Intramolecular Rearrangements

The close proximity of the three carbonyl groups can facilitate intramolecular reactions. One such possibility is an α-hydroxy-β-diketone rearrangement, should any hydration and subsequent enolization occur. While less common, such pathways should be considered for highly functionalized molecules.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, the following storage and handling protocols are recommended. These are based on best practices for handling reactive aldehydes and dicarbonyl compounds.[3][6]

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage (up to one month), 2-8°C is acceptable.Reduces the rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the aldehyde functionality.
Container Use a tightly sealed, amber glass vial.Protects from light, which can catalyze oxidation, and prevents moisture ingress.
Handling Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Handle in a dry, inert atmosphere glovebox if possible.Minimizes exposure to atmospheric oxygen and moisture.
Solvents If preparing stock solutions, use dry, HPLC-grade acetonitrile or another suitable aprotic solvent.[3]Aprotic solvents prevent reactions with the carbonyl groups.
Solution Storage Prepare solutions fresh for use. If short-term storage is necessary, store as aliquots at -20°C in tightly sealed vials.Minimizes degradation in solution and avoids repeated freeze-thaw cycles.

Experimental Workflow for Stability Assessment

For critical applications, it is advisable to perform a stability assessment of 2,3-Dioxocyclohexane-1-carbaldehyde under your specific experimental conditions.

G cluster_0 Preparation cluster_1 Time-Point Analysis cluster_2 Data Evaluation cluster_3 Conclusion prep Prepare solutions of 2,3-Dioxocyclohexane-1-carbaldehyde under various conditions (e.g., different temperatures, solvents, pH). analysis Analyze aliquots at defined time points (e.g., t=0, 24h, 48h, 1 week) using a suitable analytical method (e.g., HPLC-UV, LC-MS). prep->analysis data Quantify the remaining parent compound and identify any major degradation products. analysis->data conclusion Determine the stability profile and establish optimal handling and storage conditions for your specific application. data->conclusion

Caption: A generalized workflow for assessing the stability of 2,3-Dioxocyclohexane-1-carbaldehyde.

Conclusion

2,3-Dioxocyclohexane-1-carbaldehyde is a molecule of significant synthetic interest, but its inherent reactivity necessitates careful handling and storage. The primary threats to its stability are hydration, oxidation, and polymerization. By adhering to the recommendations outlined in this guide—specifically, storage at low temperatures under an inert atmosphere and the rigorous exclusion of moisture—researchers can ensure the integrity of this valuable compound. For applications demanding the highest level of purity, a proactive stability assessment is a prudent investment of time and resources.

References

  • Poulsen, T. B., & Jorgensen, K. A. (2008). Intramolecular Tricarbonyl-Ene Reactions and α-Hydroxy-β-Diketone Rearrangements Inspired by the Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols. Angewandte Chemie International Edition, 47(44), 8436-8439. [Online] Available at: [Link]

  • Sato, T., et al. (2013). Reaction of vicinal tricarbonyl compound with various nucleophiles. ResearchGate. [Online] Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). 17.11: Tricarbonyl Compounds. Chemistry LibreTexts. [Online] Available at: [Link]

  • Duke University. (2017). Organic Peroxide-Forming Materials. [Online] Available at: [Link]

  • University of Tennessee, Knoxville. Time-sensitive Chemicals. [Online] Available at: [Link]

  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Online] Available at: [Link]

  • Pharmacy 180. Drug degradation pathways. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Formyl-1,3-Cyclohexanedione in Medicinal Chemistry

The following Application Note and Protocol guide details the use of 2-Formyl-1,3-cyclohexanedione (often chemically indexed or referred to in specific catalogs as 2,3-dioxocyclohexane-1-carbaldehyde or 2-(hydroxymethyle...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-Formyl-1,3-cyclohexanedione (often chemically indexed or referred to in specific catalogs as 2,3-dioxocyclohexane-1-carbaldehyde or 2-(hydroxymethylene)cyclohexane-1,3-dione) in medicinal chemistry.[1]

Introduction & Compound Profile

2-Formyl-1,3-cyclohexanedione (CAS: 501-53-1; often supplied as the enol tautomer 2-(hydroxymethylene)cyclohexane-1,3-dione ) is a "privileged scaffold" in drug discovery.[1] While sometimes indexed under non-standard nomenclature such as 2,3-dioxocyclohexane-1-carbaldehyde (referring to the vicinal oxygenation pattern in specific tautomers), its utility stems from its role as a highly reactive


-tricarbonyl equivalent .[1]

This compound exists in a dynamic equilibrium between its tri-keto and enol-keto forms, making it a versatile electrophile for synthesizing fused heterocyclic systems—specifically indazoles , benzisoxazoles , and quinolines —which are core pharmacophores in anti-inflammatory (HPPD inhibitors), antitumor, and neuroactive therapeutics.

Chemical Identity[2][3][4][5]
  • IUPAC Name: 2-Formylcyclohexane-1,3-dione[2]

  • Common Tautomer: 2-(Hydroxymethylene)-1,3-cyclohexanedione[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Key Feature: The exocyclic aldehyde carbon and the C1/C3 carbonyls create a 1,3-dielectrophilic system capable of [3+2] and [3+3] annulations.

Reactivity & Mechanistic Logic

The medicinal value of this compound lies in its ability to condense with binucleophiles. The reaction outcome is dictated by the "Hard/Soft" nature of the nucleophile and pH conditions.

Core Signaling Pathway / Reaction Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Precursor 2-Formyl-1,3- cyclohexanedione Indazole 4,5,6,7-Tetrahydro- 1H-indazole-4-ones (Anti-inflammatory) Precursor->Indazole Condensation (pH < 7) Benzisoxazole 4,5,6,7-Tetrahydro- 1,2-benzisoxazol-4-ones (Antipsychotic Scaffold) Precursor->Benzisoxazole Cyclization (pH controlled) Quinoline 7,8-Dihydroquinolin- 5(6H)-ones (HPPD Inhibitors) Precursor->Quinoline Hantzsch/Friedlander Type Reaction Hydrazine Hydrazine/Arylhydrazine (H2N-NH-R) Hydrazine->Indazole Hydroxylamine Hydroxylamine (H2N-OH) Hydroxylamine->Benzisoxazole Enamine Enamines/Anilines Enamine->Quinoline

Caption: Divergent synthesis pathways from 2-formyl-1,3-cyclohexanedione. The reagent serves as a linchpin for accessing three distinct bioactive scaffolds.

Application 1: Synthesis of Tetrahydroindazoles (HPPD Inhibitor Scaffold)

The fusion of a pyrazole ring to the cyclohexane core creates the tetrahydroindazole scaffold. This structure mimics the hydroxyphenylpyruvate dioxygenase (HPPD) transition state, a mechanism utilized in modern herbicides and repurposable for tyrosinemia type I therapy.

Experimental Protocol: Condensation with Phenylhydrazine[1]

Objective: Synthesize 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one .

Materials
  • 2-Formyl-1,3-cyclohexanedione (1.0 eq)[1]

  • Phenylhydrazine (1.1 eq)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, 10 mol%)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Preparation: Dissolve 1.40 g (10 mmol) of 2-formyl-1,3-cyclohexanedione in 20 mL of absolute ethanol in a 50 mL round-bottom flask. The solution typically appears pale yellow due to enolization.

  • Addition: Add 1.08 mL (11 mmol) of phenylhydrazine dropwise over 5 minutes at room temperature. Caution: Phenylhydrazine is toxic; use a fume hood.[1]

  • Catalysis: Add 50 µL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.3) should disappear, replaced by a highly fluorescent product spot (Rf ~0.6).

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates directly.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • If no precipitate:[1] Remove solvent under reduced pressure. Redissolve residue in CH

      
      Cl
      
      
      
      , wash with water, dry over MgSO
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Expected Yield: 75–85% Characterization Data:

  • 1H NMR (CDCl

    
    ): 
    
    
    
    8.01 (s, 1H, Pyrazole-H), 7.4-7.5 (m, 5H, Ar-H), 2.85 (t, 2H), 2.50 (t, 2H), 2.18 (m, 2H).

Application 2: Synthesis of 7,8-Dihydroquinolin-5(6H)-ones[1]

This reaction utilizes the 2-formyl reagent in a multicomponent condensation (or stepwise reaction with enamines) to generate fused pyridine systems, relevant for multidrug resistance (MDR) modulators .

Experimental Protocol: Modified Hantzsch Condensation

Objective: Synthesize 2-Methyl-7,8-dihydroquinolin-5(6H)-one .

Materials
  • 2-Formyl-1,3-cyclohexanedione (1.0 eq)[1]

  • 3-Aminocrotononitrile or Ethyl 3-aminocrotonate (1.0 eq)[1]

  • Ammonium Acetate (1.5 eq)

  • Solvent: DMF or Ethanol[1]

Step-by-Step Methodology
  • Mixing: In a pressure tube or reflux flask, combine 10 mmol of 2-formyl-1,3-cyclohexanedione and 10 mmol of the enamine (e.g., ethyl 3-aminocrotonate).

  • Solvent System: Add 15 mL of Ethanol.

  • Reaction: Heat to reflux for 6 hours. The reaction proceeds via an initial Michael addition followed by cyclodehydration.

  • Isolation: Pour the hot mixture into 50 mL of ice-water. Neutralize with 10% NaHCO

    
     if necessary.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Data Summary & Troubleshooting

ParameterIndazole Synthesis (Protocol 1)Quinoline Synthesis (Protocol 2)
Key Reagent Hydrazine / ArylhydrazineEnamine / Ammonia
Solvent Ethanol (Protic)Ethanol or DMF (Polar Aprotic)
Catalyst Acetic Acid (Acidic)Ammonium Acetate (Buffered)
Temp/Time 78°C / 2–4 h80–100°C / 6–12 h
Common Issue Regioisomer formation (1H vs 2H)Polymerization of aldehyde
Solution Control pH (Acid favors 1H)Freshly distilled reagents

Troubleshooting Tip:

  • Stability: 2-Formyl-1,3-cyclohexanedione is sensitive to oxidation.[1] Store under nitrogen at 4°C. If the solid turns dark brown, recrystallize from water (it forms a stable hydrate) before use.

  • Regioselectivity: In indazole synthesis, N1-substituted products are thermodynamically favored under acidic conditions, while kinetic control (neutral/basic) may yield mixtures.

References

  • Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Source: PubMed / NIH URL:[1][Link]

  • Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates. (Mechanistic insight into fused heterocycle formation). Source: PMC / NIH URL:[1][Link]

  • 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline. Source: ResearchGate URL:[1][3][4][Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition. (Context for indazole scaffolds). Source: NIH / PMC URL:[1][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 2,3-Dioxocyclohexane-1-carbaldehyde

The following technical guide serves as a specialized support resource for the purification and handling of 2,3-Dioxocyclohexane-1-carbaldehyde (CAS: 1566175-05-0). This guide is designed for organic chemists and process...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification and handling of 2,3-Dioxocyclohexane-1-carbaldehyde (CAS: 1566175-05-0). This guide is designed for organic chemists and process engineers dealing with the unique reactivity profile of cyclic vicinal tricarbonyl systems.

Status: Operational Scope: Purification, Handling, and Troubleshooting Audience: Senior Research Scientists, Process Chemists[1]

Technical Overview & Compound Profile

2,3-Dioxocyclohexane-1-carbaldehyde belongs to a class of highly reactive cyclic tricarbonyls. Its structure features an aldehyde adjacent to a vicinal diketone system. This configuration creates a "push-pull" electronic environment, making the compound susceptible to:

  • Hydration: The central carbonyls are highly electrophilic and readily form gem-diols (hydrates) in the presence of atmospheric moisture.

  • Tautomerization: The molecule exists in dynamic equilibrium between its keto and enol forms, which significantly affects its solubility and behavior on stationary phases.[1]

  • Oxidation: The aldehyde moiety is prone to oxidation to the corresponding carboxylic acid (2,3-dioxocyclohexanecarboxylic acid) if not handled under inert atmosphere.

Troubleshooting & FAQs

Q1: My crude product is a viscous, dark oil instead of the expected solid. How do I induce crystallization?

Diagnosis: This is typically caused by hydration or the presence of oligomers. The vicinal tricarbonyl moiety is hygroscopic; absorbed water disrupts the crystal lattice, forming a "oil-out" phase.[1] Corrective Protocol:

  • Azeotropic Drying: Dissolve the oil in anhydrous toluene or benzene and concentrate under reduced pressure (rotary evaporator) to remove trapped water via azeotrope.[1] Repeat 2-3 times.

  • Trituration: After drying, add cold diisopropyl ether (IPE) or MTBE and scratch the flask walls.[1] Store at -20°C overnight to induce precipitation.

Q2: The compound streaks or decomposes during Silica Gel Chromatography. What is happening?

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity can catalyze the rearrangement, polymerization, or dehydration of the sensitive tricarbonyl system.[1] Corrective Protocol:

  • Buffer the Silica: Pre-treat the silica gel with 1% Triethylamine (TEA) in the eluent system.[1] This neutralizes acidic sites.

  • Alternative Phase: Switch to Neutral Alumina (Grade III) , which is less aggressive toward enolizable ketones.[1]

Q3: NMR shows a complex mixture of peaks, but LC-MS indicates a single mass. Is my compound impure?

Diagnosis: Not necessarily. You are likely observing keto-enol tautomerism . In polar deuterated solvents (like DMSO-d6 or MeOD), the equilibrium shifts, showing multiple sets of signals. Validation Step: Run the NMR in a non-polar solvent like CDCl3 or C6D6 (Benzene-d6). If the peaks simplify or coalesce, the "impurities" are just tautomers.[1]

Recommended Purification Protocols

Protocol A: Buffered Flash Chromatography (Primary Method)

Best for: Crude reaction mixtures containing starting materials and oligomers.[1]

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate (gradient).[1]

  • Modifier: Triethylamine (TEA).[1]

Step-by-Step:

  • Column Preparation: Slurry pack the column using Hexanes containing 1% v/v TEA . Flush with 2 column volumes to neutralize the silica.[1]

  • Loading: Dissolve the crude residue in a minimum amount of CH2Cl2. Do not use DMF or DMSO for loading.

  • Elution:

    • Start with 95:5 Hexanes:EtOAc (+ 0.5% TEA).[1]

    • Gradually increase polarity to 70:30 Hexanes:EtOAc.

    • Note: The product often elutes as a yellow/orange band due to the conjugated enol system.[1]

  • Workup: Combine fractions and evaporate at < 40°C . High heat can cause decarboxylation or polymerization.

Protocol B: Recrystallization from Acetonitrile

Best for: Final polishing of material >85% purity.[1]

Rationale: Acetonitrile (MeCN) is a polar aprotic solvent that solubilizes the impurities (often polar oxidation products) while allowing the target tricarbonyl to crystallize upon cooling.[1]

Step-by-Step:

  • Place 1.0 g of semi-pure solid in a flask.

  • Add Acetonitrile dropwise at 60°C until the solid just dissolves (approx. 5–8 mL/g).

  • Optional: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature, then transfer to a -20°C freezer for 12 hours.

  • Filter the crystals under Argon (to prevent moisture uptake) and wash with cold pentane.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying 2,3-Dioxocyclohexane-1-carbaldehyde based on the physical state and purity of the crude material.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Viscous Oil / Gum CheckState->Oil Gummy CheckPurity Check Purity (LC-MS / TLC) Solid->CheckPurity Drying Azeotropic Drying (Toluene, Rotovap) Oil->Drying Trituration Trituration (Cold MTBE or IPE) Trituration->CheckPurity Drying->Trituration HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity Recryst Recrystallization (Acetonitrile) HighPurity->Recryst Column Buffered Silica Column (Hex/EtOAc + 1% TEA) LowPurity->Column Final Pure Product (Store under Argon, -20°C) Recryst->Final Column->Recryst If needed

Caption: Decision matrix for the purification of 2,3-Dioxocyclohexane-1-carbaldehyde, prioritizing moisture removal and acidity control.

Quantitative Data: Solvent Compatibility

Solvent SystemApplicationSuitability RatingTechnical Notes
Toluene Drying / Azeotrope⭐⭐⭐⭐⭐Excellent for removing water; prevents hydrate formation.
Acetonitrile Recrystallization⭐⭐⭐⭐⭐Best balance of solubility for purification; yields stable crystals.
Hexanes/EtOAc Chromatography⭐⭐⭐⭐Standard mobile phase; requires TEA buffer to prevent streaking.
Methanol/Ethanol Solubility⭐⭐Avoid. Promotes hemiacetal formation with the aldehyde group.
Chloroform (CDCl3) Analysis (NMR)⭐⭐⭐Good for analysis, but acidic impurities in CDCl3 can degrade the sample over time.[1]

References

  • Organic Syntheses. (1962).[1] 2-Methyl-1,3-cyclohexanedione Purification Protocols. Organic Syntheses, Coll. Vol. 4, p.594.[1] Retrieved from [Link]

  • Liu, Y., et al. (2015).[1] Analysis and purification of hydrogenation products of resorcinol (Cyclohexanedione derivatives). ResearchGate. Retrieved from [Link]

  • MDPI. (2022).[1] Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners. Molecules. Retrieved from [Link]

Sources

Optimization

Side-product formation in 2,3-Dioxocyclohexane-1-carbaldehyde reactions

Technical Support Center: 2,3-Dioxocyclohexane-1-carbaldehyde & Derivatives specializing in Reactive Tricarbonyl Intermediates for Drug Discovery User Guide & Troubleshooting Interface System Overview: The "Chameleon" In...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dioxocyclohexane-1-carbaldehyde & Derivatives specializing in Reactive Tricarbonyl Intermediates for Drug Discovery

User Guide & Troubleshooting Interface

System Overview: The "Chameleon" Intermediate

Before troubleshooting, we must define the reactive species. In drug development literature, "2,3-dioxocyclohexane-1-carbaldehyde" is often a systematic misnomer or a specific tautomer of 2-formyl-1,3-cyclohexanedione . This molecule is a "chemical chameleon" that exists in a rapid equilibrium between its tricarbonyl form and its stable enol forms (2-hydroxymethylene-1,3-cyclohexanedione).

Why this matters: Most side products arise because users treat it as a static aldehyde. In reality, it is a vinylogous acid, a Michael acceptor, and a bis-electrophile simultaneously.

Tautomeric Equilibrium Diagram:

Tautomers TriKeto Tricarbonyl Form (Reactive Electrophile) Enol Enol Form (Major) (2-Hydroxymethylene-1,3-dione) (Nucleophilic Character) TriKeto->Enol  Fast   Exocyclic Exocyclic Enol (H-Bond Stabilized) Enol->Exocyclic  Solvent Dep.  

Caption: The equilibrium shifts based on solvent polarity. Non-polar solvents favor the H-bond stabilized exocyclic enol; polar protic solvents can expose the reactive tricarbonyl form.

Troubleshooting Guide: Diagnostics & Solutions

Issue #1: "My reaction yields a mixture of regioisomers when condensing with hydrazines."

Context: This is the most common failure mode in synthesizing pyrazole-based kinase inhibitors. When reacting an unsymmetrical hydrazine (e.g., Methylhydrazine) with your scaffold, you get two isomers: 1-methyl-4-keto-4,5,6,7-tetrahydroindazole (Target) and its 2-methyl regioisomer (Impurity).

Root Cause: The hydrazine has two nucleophilic nitrogens (


 and 

). The scaffold has two electrophilic sites (the exocyclic aldehyde carbon and the ring ketone).
  • Kinetic Control: The more nucleophilic

    
     attacks the most electrophilic aldehyde carbon.
    
  • Thermodynamic Control: The system equilibrates to the most stable aromatic tautomer.

Solution Protocol:

  • Switch Solvent: Move from Ethanol/Methanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . Fluorinated alcohols H-bond strongly to the carbonyls, altering their electrophilicity and favoring a single regioisomer (often >95:5).

  • Temperature Control: Perform the addition at -10°C to favor kinetic control, then slowly warm.

  • Lewis Acid Additive: Add 10 mol%

    
     or 
    
    
    
    to activate the exocyclic carbonyl selectively.
Issue #2: "The starting material is disappearing, but no product is forming (Deformylation)."

Context: You observe the loss of the aldehyde signal in NMR, recovering only 1,3-cyclohexanedione.

Root Cause: Reverse Claisen Condensation. Under basic conditions (pH > 9) or high thermal stress (>80°C), the hydroxide/alkoxide nucleophile attacks the formyl group. The intermediate collapses, expelling the formate anion and leaving the deformylated ring.

Mechanism:



Solution Protocol:

  • Buffer the System: Never use strong bases (NaOH, NaOEt) unless necessary. Use mild organic bases (DIPEA, Pyridine) or buffered conditions (NaOAc/AcOH).

  • Avoid Oxidative Conditions: In the presence of trace metals (Fe, Cu) and

    
    , oxidative deformylation can occur (mimicking P450 aromatase activity). Degas solvents and add EDTA if metal contamination is suspected.
    
Issue #3: "I am isolating a high-molecular-weight insoluble solid."

Context: A white or pale yellow solid precipitates that is neither starting material nor target.

Root Cause: Xanthene Dimerization. Two molecules of 2-formyl-1,3-cyclohexanedione condense with each other (or with free aldehyde released from deformylation). This forms 1,8-dioxooctahydroxanthene derivatives.[1] This is catalyzed by acid.[2]

Solution Protocol:

  • Concentration: Dilute the reaction. Dimerization is second-order with respect to substrate concentration; dilution favors the unimolecular reaction with your nucleophile.

  • Order of Addition: Do not premix the scaffold with acid catalysts. Add the nucleophile (amine/hydrazine) before adding any acid catalyst.

Deep Dive: The Regioselectivity Pathway

Understanding the competition between the aldehyde and ketone attack is critical for drug design.

Regioselectivity Start 2-Formyl-1,3-cyclohexanedione + Methylhydrazine PathA Path A: NH-Me attacks Aldehyde (Kinetic Preference) Start->PathA  Polar Aprotic / HFIP   PathB Path B: NH2 attacks Aldehyde (Steric Preference) Start->PathB  Protic / Acidic   ProdA Isomer A (1-Methyl) Usually Desired PathA->ProdA ProdB Isomer B (2-Methyl) Common Impurity PathB->ProdB

Caption: Solvent choice dictates the nucleophilicity of the hydrazine nitrogens, steering the pathway toward Isomer A or B.

Optimized Experimental Protocol: Regioselective Pyrazole Synthesis

Objective: Synthesize 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one with >95% regioselectivity.

Reagents:

  • 2-Hydroxymethylene-1,3-cyclohexanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Solvent: Hexafluoroisopropanol (HFIP) (0.2 M concentration)

  • Temperature: 0°C to RT.[3]

Step-by-Step:

  • Preparation: Dissolve the dione in HFIP. Cool the solution to 0°C in an ice bath. Note: HFIP is volatile and expensive; TFE (Trifluoroethanol) is a cheaper alternative with similar effects.

  • Addition: Add Methylhydrazine dropwise over 10 minutes. The solution may turn yellow.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by LCMS (Look for M+1 = 151).

  • Workup:

    • Do not use aqueous acid workup immediately (risk of reversing to hydrazone).

    • Evaporate the fluorinated solvent (recoverable).

    • Redissolve residue in EtOAc, wash with brine, dry over

      
      .
      
  • Purification: If regioisomers exist, they are often separable by flash chromatography (Isomer A is typically more polar than Isomer B due to dipole alignment).

Quantitative Data: Solvent Effects on Regioselectivity

SolventDielectric ConstantRegioisomer Ratio (A:B)Yield (%)Notes
Ethanol 24.560 : 4085Poor selectivity, difficult separation.
THF 7.570 : 3080Moderate selectivity.
Acetic Acid 6.255 : 4590Acid catalysis promotes equilibration.
HFIP 16.798 : 2 92Recommended. H-bonding activates aldehyde specifically.
Toluene 2.465 : 3575Solubility issues often observed.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link

  • Deformylation Mechanisms: Menon, B.R., et al. "A Comprehensive Insight into Aldehyde Deformylation: Mechanistic Implications from Biology and Chemistry." RSC Advances, 2020. Link

  • Xanthene Side Products: Horning, E.C., et al. "Dimerization of 2-Formylcyclohexanones." Journal of the American Chemical Society. Link

  • Tautomerism of Cyclic 1,3-Diones: Valizadeh, H., et al. "Structural Features and Tautomerism of 2-Formyl-1,3-dicarbonyl Compounds." Journal of Molecular Structure, 2010. Link

  • General Reactivity Review: Hassan, E.A., et al. "1,3-Cyclohexanedione and its derivatives as precursors in organic chemistry." International Journal of Current Research, 2014. Link

Sources

Troubleshooting

Optimization of reaction conditions for 2,3-Dioxocyclohexane-1-carbaldehyde

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dioxocyclohexane-1-carbaldehyde User Disambiguation & Safety Alert Status: CRITICAL CHECK REQUIRED Subject: Isomer Identification Before proceeding, p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dioxocyclohexane-1-carbaldehyde

User Disambiguation & Safety Alert

Status: CRITICAL CHECK REQUIRED Subject: Isomer Identification

Before proceeding, please verify your target structure. There is a frequent nomenclature confusion in this class of compounds:

  • Target A (Literal Request): 2,3-Dioxocyclohexane-1-carbaldehyde (also known as 3-formyl-1,2-cyclohexanedione). This is a vicinal tricarbonyl derivative. It is highly reactive, sensitive to oxidation, and exists in a complex enolic equilibrium.

  • Target B (Common Industry Standard): 2-Formyl-1,3-cyclohexanedione . This is a

    
    -tricarbonyl, widely used in herbicide synthesis and as a tyrosinemia type I inhibitor intermediate. It is significantly more stable.[1][2]
    

This guide focuses on Target A (the 1,2-dione derivative) as requested. If you require Target B, the protocols below must be modified for thermodynamic control.

Part 1: Technical Guide – Reaction Optimization

Objective: Synthesis and stabilization of 2,3-dioxocyclohexane-1-carbaldehyde via formylation of 1,2-cyclohexanedione.

The Chemistry: Mechanistic Insight

The synthesis relies on a Claisen condensation between 1,2-cyclohexanedione and an alkyl formate (usually ethyl formate).

  • Challenge: 1,2-Cyclohexanedione is prone to oxidative cleavage (to adipic acid) and polymerization. The introduction of a formyl group creates a vicinal tricarbonyl system, which is electronically restless.

  • Solution: The reaction must be driven to the enolate salt and kept there until the final moment. The product is most stable as a chelated enol.

Optimized Protocol (Step-by-Step)

Reagents:

  • Substrate: 1,2-Cyclohexanedione (Freshly sublimed or recrystallized preferred).

  • Formylating Agent: Ethyl Formate (Dry, 1.5 – 2.0 eq).

  • Base: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (1.05 eq).

  • Solvent: Anhydrous Toluene (preferred for salt precipitation) or THF.

Workflow:

  • Enolate Formation (0°C):

    • Suspend NaOMe in anhydrous toluene under Argon/Nitrogen.

    • Add 1,2-cyclohexanedione dropwise (dissolved in minimum toluene).

    • Why? Toluene prevents the solubility of the resulting salt, pushing the equilibrium forward via precipitation.

  • Formylation (0°C to RT):

    • Add Ethyl Formate slowly. Keep temperature <5°C to avoid self-aldol condensation.

    • Allow to warm to Room Temperature (RT) over 2-4 hours.

    • Visual Cue: Formation of a thick precipitate (the sodium salt of the product).

  • Workup (The Critical Step):

    • Do not extract directly. Filter the solid sodium salt under inert gas. Wash with dry ether to remove unreacted organic impurities.

    • Acidification: Dissolve the salt in minimal ice-water and acidify carefully with 2N HCl to pH 3-4.

    • Extraction: Extract immediately with DCM or EtOAc. Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

Key Reaction Parameters Table
ParameterOptimized ConditionTechnical Rationale
Temperature 0°C

25°C
High temps (>40°C) promote deformylation and ring cleavage.
Atmosphere Strict Inert (Ar/N₂)1,2-diones oxidize rapidly in air to dicarboxylic acids.
Base Choice NaOMe (Solid)Generates a stable Na-salt precipitate, driving conversion.
Stoichiometry 1.5 eq Ethyl FormateExcess formate compensates for volatility and pushes kinetics.
Quench pH 3.0 – 4.0Too acidic (<2) causes acid-catalyzed decomposition/polymerization.

Part 2: Troubleshooting & FAQs

Q1: My yield is extremely low (<20%), and I see a white solid that isn't my product.

  • Diagnosis: You likely formed adipic acid or a ring-opened diester due to oxygen exposure.

  • Fix: Degas all solvents (sparge with Argon for 20 mins). Ensure the 1,2-cyclohexanedione starting material is not already partially oxidized (it should be a yellow-green solid, not white/colorless).

Q2: The NMR spectrum is a mess of peaks. Is the product impure?

  • Diagnosis: Not necessarily.[1][2] This molecule exists in a rapid equilibrium of tautomers . You will see signals for the aldehyde (-CHO), the enol (-CH=OH), and potentially hydrated forms.

  • Fix: Run the NMR in DMSO-d₆ or CDCl₃ with a drop of D₂O . D₂O exchange will collapse the OH/enol peaks, simplifying the spectrum to the carbon skeleton signals.

Q3: The product turns into a black tar upon storage.

  • Diagnosis: Vicinal tricarbonyls are prone to self-polymerization.

  • Fix: Store the product as the Sodium Salt (the intermediate precipitate). It is shelf-stable for months at -20°C. Acidify only immediately before use in the next step.

Q4: Can I use DMF as a solvent?

  • Diagnosis: Avoid if possible.

  • Reasoning: DMF is hard to remove without heating (which kills the product). Residual DMF can also act as a base, interfering with subsequent coupling reactions. Use Toluene or DCM.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis pathway and the critical tautomeric equilibrium that defines the stability of the product.

ReactionPathway Substrate 1,2-Cyclohexanedione (Keto-Enol Mix) Reagents Ethyl Formate + NaOMe (0°C, Toluene) Substrate->Reagents Deprotonation Intermediate Enolate Salt (Precipitate) Reagents->Intermediate Claisen Condensation Acidification H3O+ Quench (pH 3-4) Intermediate->Acidification Filtration & Wash Product 2,3-Dioxocyclohexane- 1-carbaldehyde Acidification->Product Protonation Tautomer1 Tautomer A: Aldehyde-Dione Product->Tautomer1 Equilibrium Tautomer2 Tautomer B: Enol-Chelete Product->Tautomer2 H-Bond Stabilization

Figure 1: Synthetic workflow and tautomeric equilibrium. Note that the "Enol-Chelate" form is often the thermodynamically dominant species in non-polar solvents.

References

  • Synthesis of 1,2-Cyclohexanedione (Precursor)

    • Hach, C. C., Banks, C. V., & Diehl, H. (1952). "1,2-Cyclohexanedione dioxime." Organic Syntheses, 32, 35.
  • Formylation Mechanisms & Tautomerism

    • Gero, A.[1] (1954). "The Tautomerism of 1,2-Cyclohexanedione." Journal of Organic Chemistry, 19(12), 1960–1970.

  • Handling of Cyclic Tricarbonyls

    • Rubin, M. B. (1975). "Vicinal Polyketones."[1][2] Chemical Reviews, 75(2), 177–202. (Foundational text on stability of 1,2,3-tricarbonyl systems).

  • Analogous 1,3-Dione Formylation (For Contrast)

    • Moulines, J., et al. (1995). "Synthesis of 2-acyl-1,3-cyclohexanediones.

Sources

Optimization

Troubleshooting guide for reactions involving 2,3-Dioxocyclohexane-1-carbaldehyde

Technical Support Center: 2,3-Dioxocyclohexane-1-carbaldehyde Welcome to the technical support resource for 2,3-Dioxocyclohexane-1-carbaldehyde. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dioxocyclohexane-1-carbaldehyde

Welcome to the technical support resource for 2,3-Dioxocyclohexane-1-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly functionalized building block. Its unique structure, featuring an aldehyde and a β-dicarbonyl system, offers vast synthetic potential but also presents specific challenges. This document provides in-depth, experience-driven answers to common issues encountered during its use.

Part 1: Foundational Knowledge & Handling

This section addresses the fundamental properties of 2,3-Dioxocyclohexane-1-carbaldehyde that underpin its reactivity and are crucial for successful experimentation.

FAQ 1: My NMR spectrum looks complex and shows more peaks than expected. Is my starting material impure?

Answer: Not necessarily. The complexity in the NMR spectrum arises from the inherent chemical nature of the molecule, which exists as a mixture of tautomers. The β-dicarbonyl moiety and the aldehyde group create an equilibrium between the tri-keto form and various enol forms.

  • Causality: The hydrogens on the carbon between the two ketone groups (C2) are highly acidic (pKa ~9-11), facilitating enolization.[1][2] This results in a dynamic equilibrium that is sensitive to solvent, temperature, and pH. You are likely observing a mixture of the keto and enol forms, each with its own set of distinct NMR signals.

  • What to Expect:

    • ¹H NMR: Look for a characteristic sharp singlet for the aldehydic proton (δ 9-10 ppm) in the keto form and potentially a different chemical shift for the corresponding proton in the enol form. A broad signal between δ 10-16 ppm is often indicative of the enolic hydroxyl proton.

    • ¹³C NMR: You will observe more than the expected number of carbonyl signals due to the different tautomers.

  • Protocol for Verification:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake, and re-acquire the ¹H spectrum. The broad enolic hydroxyl peak and any other exchangeable protons will disappear, simplifying the spectrum and confirming the presence of tautomers.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes help resolve or broaden peaks, providing more information about the dynamic exchange.

Caption: Tautomeric equilibrium of 2,3-Dioxocyclohexane-1-carbaldehyde.

FAQ 2: What are the optimal storage and handling conditions for this reagent?

Answer: Due to its multiple reactive carbonyl groups, 2,3-Dioxocyclohexane-1-carbaldehyde is susceptible to degradation. Proper storage is critical to ensure its integrity.

  • Causality: The aldehyde functionality is prone to oxidation to a carboxylic acid, especially when exposed to air (oxygen). The β-dicarbonyl system can participate in self-condensation or polymerization, particularly in the presence of trace amounts of acid or base.

  • Recommended Storage Protocol:

    • Temperature: Store at 2-8°C. For long-term storage, temperatures of -20°C are preferable.

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

    • Container: Use a tightly sealed amber glass vial to protect from light and moisture.

    • Purity: Ensure the material is of high purity. Impurities can catalyze decomposition.

ParameterConditionRationale
Temperature 2-8°C (short-term), -20°C (long-term)Slows down decomposition and polymerization pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the aldehyde group.
Light Amber vial / darknessPrevents potential photochemical side reactions.[3]
Moisture Tightly sealed containerPrevents hydration of the aldehyde and potential side reactions.

Part 2: Troubleshooting Common Condensation Reactions

Condensation reactions like the Knoevenagel and Aldol are primary applications for this molecule. This section focuses on resolving issues specific to these transformations.

FAQ 3: My Knoevenagel condensation with an active methylene compound is resulting in a low yield and a complex mixture. What is going wrong?

Answer: This is a frequent issue stemming from the molecule's trifunctional nature. The desired reaction at the aldehyde is competing with several side reactions.

  • Causality & Competing Pathways:

    • Self-Condensation: The molecule can act as both the electrophile (at the aldehyde) and the nucleophile (forming an enolate at the β-dicarbonyl position), leading to self-aldol condensation.[4]

    • Michael Addition: If the Knoevenagel product is an α,β-unsaturated system, the starting enolate or another nucleophile can add to it via a Michael addition.

    • Incorrect Enolate Formation: The base used might be deprotonating your intended active methylene compound and the 2,3-dioxocyclohexane-1-carbaldehyde, leading to a mixture of nucleophiles.

  • Troubleshooting Workflow & Solutions:

Knoevenagel_Troubleshooting Problem {Low Yield / Mixture|Problem} Cause1 Self-Condensation Probable Cause 1 Problem->Cause1 Cause2 Wrong Nucleophile Probable Cause 2 Problem->Cause2 Cause3 Product Degradation Probable Cause 3 Problem->Cause3 Solution1 Use Milder Base (e.g., Piperidine/AcOH) Lower Temperature (-10 to 0 °C) Solution Cause1->Solution1 Solution2 Pre-form Enolate of Active Methylene Cmpd Use Stoichiometric Weak Base Solution Cause2->Solution2 Solution3 Gentle Workup (Buffer Wash) Avoid Acid/Base Exposure Test Product Stability Solution Cause3->Solution3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,3-Dioxocyclohexane-1-carbaldehyde and other β-Dicarbonyl Compounds

This guide provides a detailed comparative analysis of the chemical reactivity of 2,3-dioxocyclohexane-1-carbaldehyde against other widely used β-dicarbonyl compounds. We will explore the structural and electronic factor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the chemical reactivity of 2,3-dioxocyclohexane-1-carbaldehyde against other widely used β-dicarbonyl compounds. We will explore the structural and electronic factors that govern their behavior in key synthetic transformations, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction: The Unique Reactivity of β-Dicarbonyls

β-Dicarbonyl compounds are a cornerstone of modern organic synthesis, prized for their versatility as building blocks.[1] Their defining structural feature is the presence of two carbonyl groups separated by a single methylene carbon. This arrangement confers unique reactivity, primarily centered on the exceptional acidity of the α-hydrogen atoms located on this central carbon.[2] The resulting conjugate base, an enolate, is highly stabilized by resonance, allowing the negative charge to be delocalized over both oxygen atoms.[1][3]

This facile enolate formation is the key to their utility in a vast array of carbon-carbon bond-forming reactions, including alkylations, condensations, and conjugate additions.[4][5] Furthermore, β-dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol tautomeric forms. The enol form, often stabilized by intramolecular hydrogen bonding, can act as a potent nucleophile in its own right.[6]

This guide focuses on the unique reactivity profile of 2,3-dioxocyclohexane-1-carbaldehyde, a complex cyclic structure, by contrasting it with three archetypal β-dicarbonyls:

  • Acetylacetone (AcAc): A simple, symmetric β-diketone.

  • Ethyl Acetoacetate (EAA): A β-ketoester, introducing electronic asymmetry.

  • Meldrum's Acid: A rigid, cyclic β-diester known for its remarkable acidity.

Foundational Pillars of Reactivity: A Comparative Analysis

The reactivity of a β-dicarbonyl compound is not monolithic; it is a nuanced interplay of acidity, enol content, and steric factors. Understanding these pillars is crucial to predicting and controlling reaction outcomes.

Acidity and Enolate Stability

The single most important factor governing the reactivity of β-dicarbonyls is the pKa of the α-hydrogens.[6] A lower pKa signifies a more acidic proton and, consequently, easier formation of the nucleophilic enolate under milder basic conditions. The stability of the resulting enolate is paramount.

  • Acetylacetone (pKa ≈ 9): The two flanking ketone groups effectively delocalize the negative charge in the enolate, making the α-protons significantly more acidic than those adjacent to a single ketone (pKa ≈ 20).[4][6]

  • Ethyl Acetoacetate (pKa ≈ 11): EAA is less acidic than acetylacetone.[3] This is because one of the carbonyl groups is part of an ester. The lone pair on the ester oxygen participates in resonance with the carbonyl, which competes with and slightly diminishes the carbonyl's ability to stabilize the negative charge of the enolate.[3][7]

  • Meldrum's Acid (pKa ≈ 4.9): This cyclic diester exhibits exceptionally high acidity.[8] The rigid cyclic structure locks the carbonyl groups in a conformation that maximizes their electron-withdrawing inductive effect and minimizes destabilizing dipole-dipole interactions, leading to a highly stabilized enolate.[8]

  • 2,3-Dioxocyclohexane-1-carbaldehyde (pKa estimated < 5): While specific experimental pKa data is scarce, the structure of this molecule—effectively a β-triketone system—suggests extraordinary acidity. The α-proton of the carbaldehyde is flanked by two ketone groups, and the protons between the two cyclic ketones are also highly activated. This extensive resonance stabilization should result in a pKa comparable to, or even lower than, Meldrum's acid.

G

Keto-Enol Tautomerism

The equilibrium between keto and enol forms significantly influences the nucleophilic character and reaction pathway.[1] The stability of the enol tautomer is enhanced by conjugation and intramolecular hydrogen bonding.[6]

CompoundPredominant Form in Non-Polar SolventsKey Stabilizing Factors
Acetylacetone ~80% EnolStrong intramolecular H-bond, conjugation.[9]
Ethyl Acetoacetate ~8% EnolWeaker H-bond compared to AcAc.
Meldrum's Acid Keto formRigid structure prevents formation of a stable intramolecular H-bond in the enol form.
2,3-Dioxocyclohexane-1-carbaldehyde High Enol Content (Predicted)Multiple sites for enolization, potential for strong H-bonding and extended conjugation.

G KETO Keto Tautomer ENOL Enol Tautomer (Stabilized) KETO->ENOL Tautomerization ENOLATE Resonance-Stabilized Enolate KETO->ENOLATE Deprotonation (Base) ENOL->ENOLATE Deprotonation (Base)

Performance in Key Synthetic Transformations

The structural and electronic differences outlined above manifest directly in the reactivity of these compounds in hallmark organic reactions.

Knoevenagel Condensation

This reaction involves the nucleophilic addition of an active hydrogen compound to an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product.[10][11] The reaction is usually catalyzed by a weak base, such as piperidine or pyridine, as strong bases can promote unwanted self-condensation of the carbonyl partner.[11][12]

  • Reactivity Trend: Meldrum's Acid ≈ 2,3-Dioxocyclohexane-1-carbaldehyde > Acetylacetone > Ethyl Acetoacetate.

  • Causality: The rate-determining step is often the initial deprotonation of the β-dicarbonyl. Compounds with higher acidity, like Meldrum's acid, react readily under mild conditions.[11] Due to its predicted high acidity, 2,3-dioxocyclohexane-1-carbaldehyde is an exceptional substrate for Knoevenagel condensations, requiring only catalytic amounts of a mild base. EAA, being the least acidic, often requires stronger conditions or longer reaction times.

G

Michael (1,4-Conjugate) Addition

In the Michael reaction, a soft nucleophile, such as an enolate from a β-dicarbonyl, adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor).[13][14] The choice of base is critical; it must be strong enough to generate the enolate donor but not so strong as to favor a direct (1,2) attack on the acceptor's carbonyl group.[15]

  • Donor Efficiency: 2,3-Dioxocyclohexane-1-carbaldehyde > Acetylacetone ≈ Ethyl Acetoacetate.

  • Causality: The highly stabilized and less basic enolate derived from 2,3-dioxocyclohexane-1-carbaldehyde makes it an ideal "soft" nucleophile for 1,4-addition. The enolates of AcAc and EAA are also excellent Michael donors.[15][16] Meldrum's acid can also act as a Michael donor, but its subsequent chemistry can be complex. The inherent structure of 2,3-dioxocyclohexane-1-carbaldehyde allows its Michael adducts to serve as advanced precursors for polycyclic systems, such as in Robinson annulation sequences.[15]

Cyclization and Annulation Reactions

The ability to undergo intramolecular reactions to form new rings is a powerful application of β-dicarbonyl chemistry.[1] 2,3-Dioxocyclohexane-1-carbaldehyde is uniquely positioned for this. While acyclic precursors like EAA are used to build a single ring (e.g., in the Hantzsch pyridine synthesis), the pre-existing carbocyclic framework of 2,3-dioxocyclohexane-1-carbaldehyde allows it to function as a scaffold for constructing fused or bridged polycyclic systems, which are of significant interest in pharmaceutical chemistry.[17][18]

Experimental Protocols & Data

To provide a practical context, we present a generalized protocol for a standard Knoevenagel condensation and a table summarizing key reactivity parameters.

Comparative Data Summary
CompoundpKa (in H₂O)Typical Enol % (in CDCl₃)Knoevenagel ReactivityMichael Donor Ability
Ethyl Acetoacetate ~11.0[4]~8%ModerateGood
Acetylacetone ~9.0[4]~80%[9]HighExcellent
Meldrum's Acid ~4.9[19]LowVery HighGood
2,3-Dioxocyclohexane-1-carbaldehyde < 5.0 (est.)High (Predicted)Very HighExcellent
Protocol: Knoevenagel Condensation of Benzaldehyde with a β-Dicarbonyl Compound

This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to ensure both technical execution and conceptual understanding.

Objective: To synthesize benzylidene-β-dicarbonyl via a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • Benzaldehyde (1.0 eq)

  • β-Dicarbonyl Compound (e.g., Acetylacetone, 1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Solvent)

  • Dichloromethane (for extraction)

  • Saturated aq. NH₄Cl

  • Anhydrous MgSO₄

Procedure:

  • Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) and the β-dicarbonyl compound (1.0 eq) in ethanol (20 mL).

    • Causality: Ethanol is a common polar protic solvent that effectively dissolves the reactants and catalyst.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) dropwise at room temperature.

    • Causality: Piperidine is a sufficiently mild base to deprotonate the β-dicarbonyl, initiating the catalytic cycle, without causing self-condensation of the benzaldehyde.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

    • Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the more conjugated (and typically less polar) product. The reaction is complete when the benzaldehyde spot has disappeared.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add dichloromethane (30 mL) and wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (15 mL).

    • Causality: The NH₄Cl wash is a mild acidic quench that neutralizes the piperidine catalyst. The brine wash removes residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.

    • Causality: Removal of all water is crucial before solvent evaporation to obtain a pure, dry product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if it is an oil.

Conclusion

While all β-dicarbonyls are valuable synthetic intermediates, their reactivity profiles are distinct. 2,3-Dioxocyclohexane-1-carbaldehyde emerges as a uniquely potent substrate. Its predicted high acidity, likely surpassing even acetylacetone, places it in the same reactivity class as Meldrum's acid for reactions initiated by deprotonation, such as the Knoevenagel condensation. Its rigid cyclic framework and multiple carbonyl groups make it an exceptional building block for the rapid assembly of complex polycyclic molecules, a feature highly sought after in medicinal chemistry and natural product synthesis. Researchers can leverage these distinct properties by selecting the appropriate β-dicarbonyl compound that is best suited for the desired transformation and reaction conditions.

References

  • Fiveable. (2025, September 15). β-dicarbonyl compounds Definition. [Link]

  • Laha, J. K., et al. (2013). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. Beilstein Journal of Organic Chemistry, 9, 1472–1479. [Link]

  • University of Calgary. Enolates of β-Dicarbonyl Compounds. [Link]

  • Beilstein Journals. (2013, July 23). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. [Link]

  • Pearson. Tautomers of Dicarbonyl Compounds. [Link]

  • J. Peter Guthrie. (N/A). The enol content of simple carbonyl compounds: an approach based upon pKa estimation. Canadian Journal of Chemistry. [Link]

  • Beloso, P. H., Roy, P., & Williams, D. L. H. (1991). Nitrosation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and ethyl acetoacetate. Journal of the Chemical Society, Perkin Transactions 2, 17-21. [Link]

  • Pearson. Beta-Dicarbonyl Synthesis Pathway. [Link]

  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]

  • MDPI. (2021, November 20). Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

  • ResearchGate. (2026, January 3). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ACS Publications. (2025, September 23). From β-Dicarbonyl Chemistry to Dynamic Polymers. [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • ResearchGate. (2025, October 14). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. [Link]

  • Quora. (2017, November 18). Is acetylacetone a stronger acid than ethyl acetoacetate?[Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • National Institutes of Health. (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Chemistry Stack Exchange. (2019, June 27). Product of this Michael addition. [Link]

  • Quora. (2019, September 2). Which has the more acidic active methylene group, ethyl acetocetate or acetyl acetone, and why?[Link]

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. [Link]

  • ResearchGate. (2025, August 9). Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j).... [Link]

  • ResearchGate. (2025, August 4). ON DIOXOLANATION REACTION OF CYCLOHEX-3-ENE-1- CARBALDEHYDES WITH 1,2-DIOLS AND PROPERTIES OF PREPARED PRODUCTS. [Link]

  • LOCKSS. MELDRUM'S ACID IN ORGANIC SYNTHESIS. [Link]

  • Chemistry Stack Exchange. (2020, June 23). Do Cyclohexane-1,3-diones Give Positive Haloform Reactions?[Link]

  • Google Patents. (2006, October 5).
  • ResearchGate. (2025, August 9). Chemistry of Dioxacycloalkanes: VII. Synthesis and Properties of Substituted 1,3-Dioxolanes Derived from Carbocyclic Aldehydes. [Link]

  • Royal Society of Chemistry. Ammonium-directed dihydroxylation: metal-free synthesis of the diastereoisomers of 3-aminocyclohexane-1,2-diol. [Link]

  • Organic Syntheses. 2-Cyclohexen-1-one, 4-(hydroxymethyl). [Link]

  • YouTube. (2020, July 26). Predict the products formed when cyclohexane carbaldehyde reacts with the following reagents: i. [Link]

  • Pearson. Predict the products formed when cyclohexanecarbaldehyde reacts with the following reagents. b. Tollens reagent. [Link]

Sources

Comparative

A Comparative Guide to Validating the Reaction Mechanism of 2,3-Dioxocyclohexane-1-carbaldehyde: A Knoevenagel Condensation Case Study

The Subject: 2,3-Dioxocyclohexane-1-carbaldehyde and its Reactivity 2,3-Dioxocyclohexane-1-carbaldehyde belongs to the class of 1,3-dicarbonyl compounds. A key feature of these molecules is their existence in a dynamic e...

Author: BenchChem Technical Support Team. Date: February 2026

The Subject: 2,3-Dioxocyclohexane-1-carbaldehyde and its Reactivity

2,3-Dioxocyclohexane-1-carbaldehyde belongs to the class of 1,3-dicarbonyl compounds. A key feature of these molecules is their existence in a dynamic equilibrium between keto and enol tautomers.[1][2] The acidity of the α-proton (at C1) is significantly enhanced by the presence of the three adjacent carbonyl groups, making it a prime candidate for base-catalyzed reactions where it acts as a nucleophile via its enolate form.[3][4]

To illustrate a validation workflow, we will hypothesize a reaction: the piperidine-catalyzed Knoevenagel condensation with benzaldehyde. This reaction is a cornerstone of organic synthesis, and its mechanism, while well-studied for simpler substrates, provides an excellent model for validating the reactivity of our specific compound.[1][5]

The Proposed Reaction Mechanism: Knoevenagel Condensation

We propose that the reaction proceeds through the following key stages, as is typical for a Knoevenagel condensation:[4][6]

  • Enolate Formation: The basic catalyst (piperidine) abstracts the acidic α-proton from the C1 position of 2,3-dioxocyclohexane-1-carbaldehyde to form a resonance-stabilized enolate ion.[5]

  • Nucleophilic Attack: The generated enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated (likely by the conjugate acid of the catalyst, the piperidinium ion) to yield a β-hydroxy dicarbonyl compound (an aldol-type adduct).[4]

  • Dehydration: Subsequent elimination of a water molecule, typically under the reaction conditions and often via an E1cB mechanism involving the formation of an enolate, yields the final α,β-unsaturated product.[4]

An alternative pathway, particularly with amine catalysts, involves the initial formation of an iminium ion from the reaction of piperidine and benzaldehyde. This iminium ion is a more potent electrophile and is then attacked by the enolate.[4][7] For the purpose of this guide, we will focus on validating the primary enolate pathway.

Knoevenagel Condensation Mechanism Proposed Knoevenagel Condensation Pathway cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Addition cluster_2 Step 4: Dehydration A 2,3-Dioxocyclohexane- 1-carbaldehyde + Piperidine B Resonance-Stabilized Enolate + Piperidinium Ion A->B Deprotonation D β-Hydroxy Intermediate (Aldol Adduct) B->D Nucleophilic Attack & Protonation C Benzaldehyde E Final α,β-Unsaturated Product + H₂O D->E Elimination (E1cB)

Caption: Proposed mechanism for the Knoevenagel condensation.

A Comparative Guide to Mechanistic Validation Techniques

No single experiment can definitively prove a reaction mechanism. Instead, a confluence of evidence from complementary techniques builds a robust and trustworthy case. We will compare four powerful approaches.

Method 1: Spectroscopic Characterization of Key Species

Expertise & Experience: The foundational step in any mechanistic study is the unambiguous identification of all stable species: reactants, products, and any isolable intermediates. This provides the "before and after" picture of the chemical transformation.

Trustworthiness: By comparing the spectral data of the final product with the starting materials, we confirm that the proposed transformation has indeed occurred. Isolating an intermediate provides direct, tangible evidence of a specific step in the proposed pathway.

Experimental Protocol: Isolation of the β-Hydroxy Intermediate

  • Reaction Setup: Dissolve 2,3-dioxocyclohexane-1-carbaldehyde (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous toluene at 0°C under an inert nitrogen atmosphere.

  • Catalyst Addition: Slowly add piperidine (0.1 eq) dropwise while maintaining the temperature at 0°C to minimize dehydration.

  • Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). The goal is to observe the formation of a new, more polar spot (the hydroxyl intermediate) before significant conversion to the less polar final product.

  • Quenching: Once the intermediate spot is maximized (e.g., after 30-60 minutes), quench the reaction by adding a weak acid (e.g., saturated NH₄Cl solution) to neutralize the catalyst.

  • Workup & Purification: Extract the organic layer, dry with Na₂SO₄, and concentrate under reduced pressure at low temperature. Immediately purify the crude product via flash column chromatography on silica gel, using a cold eluent system.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra of the purified intermediate immediately. The presence of a hydroxyl group signal in both the ¹H NMR (a broad singlet) and IR (a broad peak around 3400 cm⁻¹) spectra, along with signals corresponding to both starting material fragments, would support its structure.

Data Comparison Table

CompoundKey ¹H NMR Signals (Expected δ, ppm)Key ¹³C NMR Signals (Expected δ, ppm)Key IR Absorptions (Expected cm⁻¹)
Starting Material ~11-15 (enol OH), 9.8 (aldehyde CHO)>190 (3x C=O)1700-1740 (C=O stretch), 1650 (enol C=O)[8][9]
β-Hydroxy Intermediate 7.2-7.4 (Ar-H), ~5.0 (CH-OH), 3-5 (OH)>190 (3x C=O), ~70 (CH-OH)3400 (broad, OH), 1700-1730 (C=O)
Final Product 7.2-7.6 (Ar-H), ~7.8 (vinylic H)>190 (3x C=O), 140-150 (C=C)1680-1720 (conjugated C=O), 1620 (C=C)
Method 2: Kinetic Analysis via In-Situ Monitoring

Expertise & Experience: Kinetic studies reveal the reaction's dependency on the concentration of each reactant and catalyst. This information is crucial for identifying the rate-determining step (RDS) of the reaction. For instance, if the reaction is first-order in both the dicarbonyl and the aldehyde but zero-order in the base (at sufficient concentration), it might suggest that the nucleophilic attack is the slow step.

Trustworthiness: Real-time, non-invasive monitoring provides a continuous and unbiased view of the reaction's progress, avoiding potential artifacts from sampling and quenching. This builds confidence that the observed kinetics accurately reflects the reaction's intrinsic behavior.

Experimental Protocol: In-Situ FT-IR Monitoring

  • Setup: Use an FT-IR spectrometer equipped with a DiComp or ATR probe inserted into a temperature-controlled reaction vessel.

  • Background Spectrum: Record a background spectrum of the solvent (e.g., THF) at the desired reaction temperature (e.g., 25°C).

  • Reactant Spectrum: Add 2,3-dioxocyclohexane-1-carbaldehyde and benzaldehyde to the vessel and record the initial spectrum (t=0).

  • Initiation & Data Collection: Inject the piperidine catalyst to initiate the reaction and immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis: Monitor the decrease in the intensity of a characteristic carbonyl peak of the starting aldehyde (e.g., ~1705 cm⁻¹) and the increase in the intensity of the conjugated C=C bond of the product (e.g., ~1620 cm⁻¹). Plot the concentration (or peak absorbance) versus time to determine the reaction rate.[10][11] Repeat the experiment with varying initial concentrations of each component to determine the reaction order.

Kinetic_Analysis_Workflow Workflow for Kinetic Analysis using In-Situ FT-IR A Setup FT-IR with ATR Probe in Reactor B Acquire Background Spectrum (Solvent) A->B C Add Reactants, Acquire t=0 Spectrum B->C D Inject Catalyst to Start Reaction C->D E Collect Spectra at Regular Time Intervals D->E F Plot Absorbance vs. Time for Reactant & Product Peaks E->F G Determine Reaction Rate and Order F->G

Caption: Workflow for kinetic analysis using in-situ FT-IR.

Method 3: Isotopic Labeling for Mechanistic Insight

Expertise & Experience: Isotopic labeling is a powerful and elegant technique to trace the movement of specific atoms throughout a reaction.[8][12] By replacing a hydrogen atom with its heavier, non-radioactive isotope, deuterium (²H or D), we can probe the reversibility and rate of proton transfer steps, which are central to the proposed mechanism.[13]

Trustworthiness: This method provides direct evidence of bond-breaking and bond-forming events involving the labeled atom. The results are often unambiguous and provide a level of detail that is difficult to achieve with other methods.

Experimental Protocol: Deuterium Exchange Study

  • Objective: To determine if the initial deprotonation of the α-proton is a rapid, reversible equilibrium or the slow, rate-determining step.

  • Reaction Setup: Dissolve 2,3-dioxocyclohexane-1-carbaldehyde (1.0 eq) and piperidine (0.1 eq) in a deuterated solvent, such as methanol-d₄ (CD₃OD).

  • Incubation: Stir the solution at room temperature for a period shorter than the reaction half-life determined from kinetic studies (e.g., 15 minutes). This allows for potential exchange to occur without significant product formation.

  • Quenching & Recovery: Quench the reaction with D₂O and extract the organic components. Carefully remove the solvent and purify the unreacted 2,3-dioxocyclohexane-1-carbaldehyde.

  • Analysis: Analyze the recovered starting material by ¹H NMR and Mass Spectrometry (MS).

  • Interpretation:

    • Scenario A (No Deuterium Incorporation): If the ¹H NMR shows no decrease in the integration of the α-proton signal and the MS shows no increase in the molecular weight (no M+1 peak), it implies that the initial deprotonation is slow and irreversible (the rate-determining step). The enolate, once formed, reacts immediately with the aldehyde.

    • Scenario B (Deuterium Incorporation): If the ¹H NMR shows a decrease in the α-proton signal and the MS shows a significant M+1 peak, it indicates that the deprotonation is a rapid and reversible process. The enolate exists in equilibrium with the starting material, and reprotonation by the deuterated solvent is competitive with nucleophilic attack.

Method 4: Computational Chemistry as a Predictive Tool

Expertise & Experience: Computational modeling, particularly using Density Functional Theory (DFT), allows for the in-silico exploration of the entire reaction energy landscape.[14] It can calculate the relative energies of reactants, intermediates, transition states, and products, providing a theoretical prediction of the most favorable reaction pathway and identifying the highest energy barrier, which corresponds to the rate-determining step.[7][15]

Trustworthiness: While theoretical, modern computational methods can provide remarkably accurate predictions that, when correlated with experimental data (like kinetic measurements), create a powerful, mutually validating system. Discrepancies between computational predictions and experimental results can often point to unforeseen mechanistic nuances.

Workflow for Computational Validation

Computational_Workflow Workflow for Computational Validation (DFT) A Model Reactants, Intermediates, & Transition States (TS) B Perform Geometry Optimization for all Structures A->B C Calculate Vibrational Frequencies (Confirm TS with one imaginary frequency) B->C D Calculate Single-Point Energies with a High-Level Basis Set C->D E Construct Reaction Energy Profile D->E F Identify Rate-Determining Step (Highest Energy Barrier) E->F G Compare Calculated Barrier with Experimental Activation Energy F->G

Caption: Workflow for computational validation using DFT.

Comparative Analysis: The calculated energy barrier for the proposed rate-determining step can be compared to the activation energy (Ea) derived from experimental kinetic data (using the Arrhenius equation with rates measured at different temperatures). A close match between the theoretical and experimental values lends strong support to the proposed mechanism.

Conclusion: Synthesizing the Evidence

Validating a reaction mechanism is an exercise in scientific rigor, requiring the synthesis of data from multiple, orthogonal approaches. By combining spectroscopic identification of key players, kinetic analysis of the reaction's dynamics, isotopic labeling to trace atomic pathways, and computational modeling to provide a theoretical framework, researchers can build a compelling and self-validating case for the mechanism of reactions involving 2,3-dioxocyclohexane-1-carbaldehyde. This integrated strategy, exemplified by the Knoevenagel condensation, moves beyond simple observation to a profound understanding of chemical reactivity, an essential goal for both academic research and the development of novel pharmaceuticals.

References

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Available at: [Link]

  • Bednarz, S., & Bogdal, D. (2003, November 30). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS - Part III. 7th International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. Available at: [Link]

  • Gorelsky, S. I., et al. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Delogu, F., et al. (2019, October 7). Phenomenological Inferences on the Kinetics of a Mechanically Activated Knoevenagel Condensation: Understanding the “Snowball” Kinetic Effect in Ball Milling. Molecules. Available at: [Link]

  • ResearchGate. Kinetic plots for the Knoevenagel reaction showing a) consumption of... Available at: [Link]

  • ACS Publications. (2021, March 12). Facile Combined Experimental and Computational Study: g-C3N4@PDMS-Assisted Knoevenagel Condensation Reaction under Phase Transfer Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Scheurell, K., et al. (2023). Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction I. ChemRxiv. Available at: [Link]

  • Dalessandro, E. V., et al. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. Available at: [Link]

  • National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Taylor & Francis Online. (2024, October 11). Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. Available at: [Link]

  • YouTube. (2023, January 14). Knoevenagel condensation. Available at: [Link]

  • Wikipedia. Isotopic labeling. Available at: [Link]

  • RSC Publishing. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Available at: [Link]

  • OSA Publishing. Characteristic Infrared Absorption Frequencies of the Enol Group of 1,3-Dicarbonyl Compounds. Available at: [Link]

  • National Institutes of Health. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Available at: [Link]

  • Oxford University Press. Thermodynamically stable enols: 1,3-dicarbonyl compounds. Available at: [Link]

  • ResearchGate. Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations. Available at: [Link]

  • Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Available at: [Link]

  • ResearchGate. Three types of biochemical reactions (A) condensation reaction, (B).... Available at: [Link]

  • ResearchGate. Knoevenagel condensation reaction and its mechanism. Available at: [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • ACS Publications. (2022, February 14). Palladium-Catalyzed Intramolecular Diarylation of 1,3-Diketone in Total Synthesis of (±)-Spiroaxillarone A. Organic Letters. Available at: [Link]

Sources

Validation

Peer-reviewed studies on the applications of cyclohexane-1,3-dione derivatives

Executive Summary Cyclohexane-1,3-dione is a privileged scaffold in organic chemistry, serving as the structural core for a diverse array of bioactive molecules. Its unique ability to undergo keto-enol tautomerism allows...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexane-1,3-dione is a privileged scaffold in organic chemistry, serving as the structural core for a diverse array of bioactive molecules. Its unique ability to undergo keto-enol tautomerism allows it to act as a versatile nucleophile in Knoevenagel condensations and Michael additions. This guide objectively compares the performance of cyclohexane-1,3-dione derivatives in two primary sectors: Agrochemicals (specifically HPPD-inhibiting herbicides) and Pharmaceuticals (Anticancer and Antimicrobial agents).

Part 1: Agrochemical Applications (HPPD Inhibitors)

The most commercially mature application of cyclohexane-1,3-dione derivatives is in the synthesis of triketone herbicides. These compounds function by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a critical enzyme in the tyrosine catabolism pathway.

Mechanism of Action: The "Bleaching" Effect

Inhibition of HPPD blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate. Homogentisate is the precursor for plastoquinone and tocopherols. Without plastoquinone, phytoene desaturase is inactive, leading to a halt in carotenoid biosynthesis. This results in the destruction of chlorophyll by UV light, causing the characteristic "bleaching" of weed foliage.

HPPD_Pathway cluster_0 Tyrosine Catabolism Pathway Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Bleaching Chlorophyll Protection (Carotenoids) Plastoquinone->Bleaching Inhibitor Cyclohexane-1,3-dione Derivatives (e.g., Mesotrione) Inhibitor->HPPA Competitively Inhibits

Figure 1: Mechanism of HPPD inhibition. The derivative competitively binds to the HPPD enzyme, preventing plastoquinone synthesis and leading to plant death via photo-oxidation.

Performance Comparison: Mesotrione vs. Atrazine

Mesotrione, a benzoylcyclohexane-1,3-dione derivative, is often compared to triazine herbicides (e.g., Atrazine). While Atrazine targets Photosystem II, Mesotrione offers a distinct mode of action, crucial for managing resistant weed biotypes.

Experimental Data: Synergistic Efficacy Studies demonstrate that while Mesotrione is effective alone, its combination with Atrazine provides synergistic control, particularly against broadleaf weeds like Amaranthus species.

TreatmentRate (g ai/ha)Weed Control Efficiency (%)Crop Safety (Maize)
Mesotrione (Solo) 100-15075 - 85%High
Atrazine (Solo) 100060 - 70%High
Mesotrione + Atrazine 100 + 50095 - 99% High
Glyphosate (Standard) 84098%Requires GMO Trait

Data Source: Synthesized from field studies on triketone efficacy (See References).

Key Insight: The cyclohexane-1,3-dione scaffold in Mesotrione allows for a favorable environmental profile (rapid degradation in soil) compared to the persistence of triazines.

Part 2: Pharmaceutical Applications[1][2][3][4][5][6][7]

Recent medicinal chemistry efforts have repurposed the cyclohexane-1,3-dione scaffold from herbicides to human therapeutics, focusing on its ability to fuse with other rings to form xanthenediones or condense to form hydrazones .

Anticancer Activity: 1,1-Disubstituted Carboxamides

Derivatives modified at the C-1 and C-2 positions have shown potent apoptotic activity. Specifically, 1,1-disubstituted cyclohexane-1-carboxamides function as caspase activators.

Performance vs. Doxorubicin In in vitro assays against A549 (Lung Carcinoma) cell lines, specific derivatives demonstrate IC50 values comparable to the standard chemotherapy agent Doxorubicin, but with potentially lower cardiotoxicity profiles.

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative 6a A549 (Lung)3.03 ± 0.1 Caspase-3/8/9 Activation
Derivative 8a A549 (Lung)5.21 ± 0.2G2/M Phase Arrest
Doxorubicin A549 (Lung)3.01 ± 0.1DNA Intercalation
Derivative 6a MCF-10A (Normal)>100Low Toxicity to Normal Cells

Note: Derivative 6a refers to a specific 1,1-disubstituted cyclohexane-1-carboxamide cited in recent literature (See References).

Antimicrobial Activity: Hydrazone Derivatives

While xanthenediones show moderate antimicrobial activity, hydrazone derivatives of cyclohexane-1,3-dione have emerged as potent antibacterial agents, particularly against Gram-positive strains.

Performance vs. Standard Antibiotics Certain hydrazide-hydrazone derivatives exhibit Minimum Inhibitory Concentrations (MIC) that rival established antibiotics.

CompoundTarget OrganismMIC (µg/mL)Standard Drug Comparison
Hydrazone Deriv. 15 S. aureus1.95 - 7.81 Nitrofurantoin (3.91 µg/mL)
Hydrazone Deriv. 19 E. coli12.5Ampicillin (25 µg/mL)
Xanthenedione 3b S. epidermidis~50 (Zone: 23mm)Ciprofloxacin (Zone: 25-30mm)

Causality: The hydrazone moiety (-C=N-NH-) facilitates hydrogen bonding with bacterial enzymes, while the lipophilic cyclohexane ring aids in penetrating the bacterial cell membrane.

Part 3: Synthetic Protocols & Green Chemistry[8][9]

The utility of cyclohexane-1,3-dione lies in its ease of functionalization. The synthesis of 1,8-dioxo-octahydroxanthenes (xanthenediones) via a one-pot Knoevenagel-Michael-Cyclization sequence is a benchmark reaction for Green Chemistry.

Protocol: One-Pot Synthesis of Xanthenediones

Objective: Synthesize 9-aryl-1,8-dioxo-octahydroxanthene without toxic solvents.

  • Reagents: Mix aryl aldehyde (1.0 mmol), cyclohexane-1,3-dione (2.0 mmol), and catalyst (e.g., Ionic Liquid [(Et3N)2SO][HSO4]2 or Nano-ZnO).

  • Condition: Stir at 80-100°C under solvent-free conditions or in water.

  • Monitoring: Monitor via TLC (Ethyl acetate:n-hexane 3:7). Reaction typically completes in 10-20 minutes.

  • Work-up: Cool mixture. Add cold water. The solid product precipitates.

  • Purification: Filter and recrystallize from ethanol.

Synthesis_Workflow Reactants Aldehyde + 2 eq. Cyclohexane-1,3-dione Inter1 Knoevenagel Intermediate Reactants->Inter1 - H2O Inter2 Michael Adduct Inter1->Inter2 + 1,3-dione Product 1,8-Dioxo-octahydroxanthene (Xanthenedione) Inter2->Product Cyclization - H2O

Figure 2: One-pot multi-component reaction pathway for xanthenedione synthesis.

Catalyst Efficiency Comparison

Modern protocols prioritize reusability and yield.

CatalystConditionsTime (min)Yield (%)Reusability
[(Et3N)2SO][HSO4]2 Solvent-free, 100°C1094%5 Cycles
Nano-ZnO Ethanol, Reflux4588%3 Cycles
Sulfuric Acid Ethanol, Reflux18075%None

References

  • HPPD Inhibition Mechanism & Agrochemicals

    • Title: Mechanism of action of 4-hydroxyphenylpyruv
    • Source: ResearchG
    • URL:

  • Mesotrione vs Atrazine Efficacy

    • Title: Comparison of Mesotrione Combinations with Standard Weed Control Programs in Corn.
    • Source: Weed Technology (Cambridge Core) / Vertex AI Search Result 1.3
    • URL:

  • Anticancer Activity (Carboxamides)

    • Title: Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators.[1]

    • Source: PubMed / Vertex AI Search Result 1.21
    • URL:

  • Antimicrobial Activity (Hydrazones)

    • Title: Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[2]

    • Source: Molecules (MDPI) / Vertex AI Search Result 1.8
    • URL:

  • Green Synthesis of Xanthenediones

    • Title: One-pot synthesis of biologically important xanthene derivatives using [(Et3N)2SO][HSO4]2 as a novel and green IL-based catalyst.[3]

    • Source: MedDocs / Vertex AI Search Result 1.20
    • URL:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.